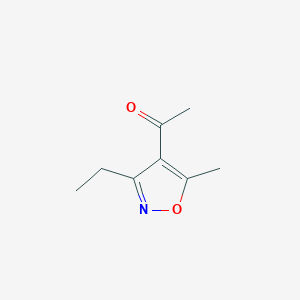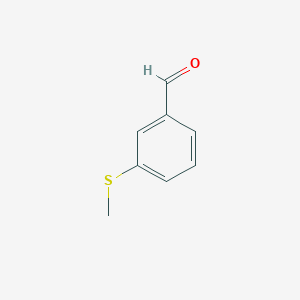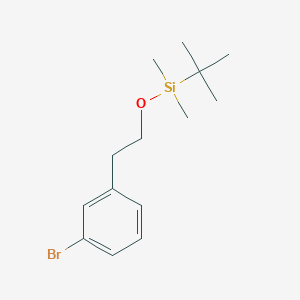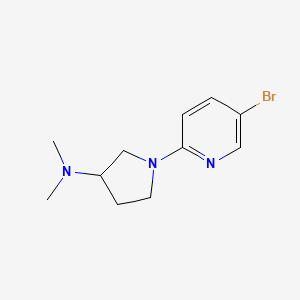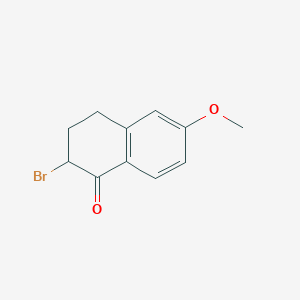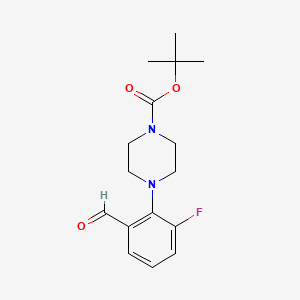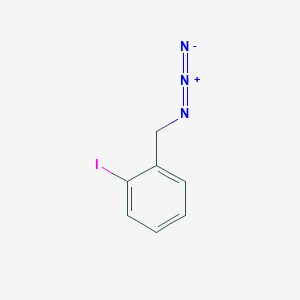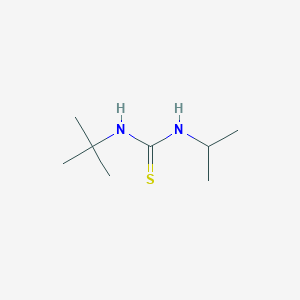
N-T-Butyl-N'-Isopropylthiourea
説明
N-T-Butyl-N'-Isopropylthiourea is a compound that falls within the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) attached to nitrogen atoms. Thioureas are known for their versatility in organic synthesis and their ability to act as ligands in coordination chemistry. Although the provided papers do not directly discuss this compound, they do provide insights into the synthesis, structure, and reactivity of related thiourea derivatives, which can be extrapolated to understand the properties and potential applications of this compound.
Synthesis Analysis
The synthesis of thiourea derivatives is well-documented in the literature. For instance, N-benzoylthiourea derivatives can be synthesized from carboxylic acids using 2,4,6-trichloro-1,3,5-triazine (TCT) mediated reactions, which involve the formation of an activated ester intermediate followed by reaction with ammonium isothiocyanate and amines . Similarly, N-tert-butanesulfinyl imines, which are closely related to thioureas, can be prepared from tert-butanesulfinamide and aldehydes or ketones, and they serve as intermediates for the asymmetric synthesis of amines . These methods highlight the potential routes for synthesizing this compound by adapting the general strategies for thiourea formation.
Molecular Structure Analysis
The molecular structure of thiourea derivatives is characterized by the presence of the thiocarbonyl group and the substituents attached to the nitrogen atoms. The structure of N-(3,4-dichlorophenyl)-N'-(2-methylbenzoyl)thiourea was determined by X-ray diffraction, revealing a trans-cis configuration . Similarly, the structure of N,N,N'',N''-tetraisobutyl-N',N''-isophthaloylbis(thiourea) and its CoII-complex was reported, showing a quadridentate coordination mode with cis-arranged O and S donor atoms . These structural insights suggest that this compound would also exhibit a configuration influenced by its substituents and could potentially form complexes with metals.
Chemical Reactions Analysis
Thioureas participate in various chemical reactions due to their nucleophilic and electrophilic centers. For example, the synthesis of substituted N-hydroxyureas involves the in situ generation of t-butoxy isocyanate from tert-butoxyurea, which is derived from primary and secondary amines . This demonstrates the reactivity of the thiourea moiety and its derivatives in forming new bonds and functional groups. The reactivity of this compound would likely be similar, allowing for its use in the synthesis of other organic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiourea derivatives are influenced by their molecular structure. The IR spectra of N-(3,4-dichlorophenyl)-N'-(2-methylbenzoyl)thiourea show characteristic stretching vibrations for the thiourea moiety . The crystal structures of N-(4-bromobutanoyl)-N'-(2-3- and 4-methylphenyl)thiourea derivatives reveal that intramolecular hydrogen bonding plays a role in stabilizing their configurations . These properties, including solubility, melting points, and reactivity, are essential for the practical application of thioureas in synthesis and catalysis. This compound would be expected to have similar spectroscopic features and intermolecular interactions, which could be explored further through experimental studies.
科学的研究の応用
1. Chemical Structure and Interactions N-T-Butyl-N'-Isopropylthiourea, similar to other thiourea derivatives, has a rich chemical structure that interacts with various elements and compounds. A study highlighted the synthesis and characterization of N-benzoyl-N'-alkylthioureas and their complexes with metals like Ni(II), Co(III), and Pt(II). These compounds showed notable antifungal activities against fungi and yeast, demonstrating the bioactive potential of thiourea derivatives (Rafael del Campo et al., 2004). Additionally, the conformational preferences of alkyl- and phenyl-substituted thiourea derivatives, including this compound, have been studied, providing insights into their stability and reactivity (V. Bryantsev & B. Hay, 2006).
2. Material Science and Coatings In material science, thiourea derivatives, including structures similar to this compound, have been utilized in the development of coatings and dispersions. A study on t-Butyl-oxycarbonylated diamines as building blocks for polyurethane/urea dispersions and coatings revealed that these structures contribute to the superior mechanical properties and solvent resistances of the coatings (Shuang Ma et al., 2018).
3. Analytical Chemistry and Material Identification Thiourea derivatives are also important in analytical chemistry for the identification and differentiation of substances. A study demonstrated the differentiation of Lysergic Acid Diethylamide (LSD) from various N-substituted amides of Lysergic Acid, indicating the role of these compounds in forensic science and material identification (C. C. Clark, 1989).
4. Industrial Processes In industrial processes, this compound and its related compounds have been studied for their role in improving process efficiencies. For instance, a study on the improvement of copper flotation recovery from refractory copper porphyry ore by using thiourea derivatives as a collector highlighted the selective and efficient nature of these compounds in mineral processing (L. Guangyi et al., 2011).
5. Environmental Applications Additionally, the biodegradation potential of thiourea derivatives has been explored, indicating their relevance in environmental applications. A study on the biodegradation of di-n-butyl phthalate in a sequencing batch reactor bioaugmented with Micrococcus sp. showed the efficiency of certain thiourea derivatives in degrading toxic pollutants (J. Hu et al., 2015).
作用機序
Target of Action
N-T-Butyl-N’-Isopropylthiourea is primarily used as an intermediate in the production of the insecticide buprofezin . Therefore, its primary targets are the pests that are affected by this insecticide.
Biochemical Pathways
It plays a crucial role in the synthesis of buprofezin, which affects the molting process of insects .
Pharmacokinetics
It is known that the compound is a pure white crystal, insoluble in aromatic hydrocarbons such as benzene and toluene, but soluble in organic solvents such as acetone, chloroform, and dimethylformamide .
Result of Action
As an intermediate in the production of buprofezin, N-T-Butyl-N’-Isopropylthiourea contributes to the insecticidal action of the final product. Buprofezin is known to inhibit the molting process of insects, leading to their death .
Action Environment
The action of N-T-Butyl-N’-Isopropylthiourea can be influenced by various environmental factors. For instance, its solubility can be affected by the presence of different solvents . Additionally, safety data sheets suggest that it should be handled carefully to avoid direct contact with skin and inhalation of its dust or vapor .
特性
IUPAC Name |
1-tert-butyl-3-propan-2-ylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2S/c1-6(2)9-7(11)10-8(3,4)5/h6H,1-5H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZGKJJRHXYLRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=S)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40508878 | |
| Record name | N-tert-Butyl-N'-propan-2-ylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52599-24-3 | |
| Record name | N-tert-Butyl-N'-propan-2-ylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


